molecular formula C11H9Cl2N3O2 B12083414 ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 30165-93-6

ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B12083414
CAS No.: 30165-93-6
M. Wt: 286.11 g/mol
InChI Key: KKPWEXBXZHTZFB-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound featuring a 4-chlorophenyl group at position 1 and a chlorine atom at position 5 of the triazole ring. The ethyl carboxylate moiety at position 4 enhances its solubility in organic solvents, making it a versatile intermediate in medicinal chemistry and materials science. Its structure has been characterized via single-crystal X-ray diffraction (SC-XRD) in related analogs, confirming the planar geometry of the triazole core and steric effects induced by substituents . The electron-withdrawing chlorine substituents likely influence its electronic properties, reactivity, and intermolecular interactions, such as π-stacking and hydrogen bonding, which are critical in coordination chemistry and biological applications .

Properties

CAS No.

30165-93-6

Molecular Formula

C11H9Cl2N3O2

Molecular Weight

286.11 g/mol

IUPAC Name

ethyl 5-chloro-1-(4-chlorophenyl)triazole-4-carboxylate

InChI

InChI=1S/C11H9Cl2N3O2/c1-2-18-11(17)9-10(13)16(15-14-9)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3

InChI Key

KKPWEXBXZHTZFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Huisgen Azide-Alkyne Cycloaddition with Modified 1,3-Dicarbonyl Substrates

The foundational step in synthesizing the triazole scaffold involves a Huisgen-type cycloaddition between a primary amine, an azide, and a 1,3-dicarbonyl compound. As demonstrated by, 4-chloroaniline reacts with tosyl azide and ethyl malonate in dichloromethane (DCM) at 90°C for 24 hours under aerobic conditions. Acetic acid catalyzes the reaction, facilitating the formation of ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate as an intermediate. This method leverages the electron-withdrawing nature of the ester group to direct regioselectivity, ensuring substitution at positions 1 and 4.

Reaction Conditions :

  • 4-Chloroaniline : 0.24 mmol

  • Tosyl azide : 0.3 mmol

  • Ethyl malonate : 0.2 mmol

  • Solvent : DCM (2 mL)

  • Temperature : 90°C

  • Time : 24 hours

  • Yield : 88% (purified via flash chromatography with petroleum ether/ethyl acetate).

Structural Confirmation of the Intermediate

The intermediate was characterized by 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • 1H^1H-NMR (CDCl3_3): δ 7.57–7.55 (m, 2H, ArH), 7.43–7.41 (m, 2H, ArH), 4.40 (q, 2H, J = 7.1 Hz, OCH2_2CH3_3), 1.40 (t, 3H, J = 7.1 Hz, OCH2_2CH3_3).

  • 13C^{13}C-NMR (CDCl3_3): δ 161.8 (C=O), 138.2 (C-Ar), 135.1 (C-triazole), 129.7, 128.9 (Ar-C), 61.5 (OCH2_2CH3_3), 14.2 (OCH2_2CH3_3).

  • HRMS: Calculated for C12_{12}H11_{11}ClN3_3O2_2: 280.0485; Found: 280.0483.

Regioselective Halogenation at Position 5

Oxone-Promoted Chlorination

Position 5 of the triazole core is functionalized using a transition metal-free protocol adapted from. The intermediate from Section 1.1 is treated with potassium chloride (KCl) and Oxone (2KHSO5_5 \cdotKHSO4_4 \cdotK2_2SO4_4) in a biphasic system of DCM and water. This method selectively introduces chlorine at position 5 via electrophilic substitution, capitalizing on the nucleophilic character of the triazole’s C5 position.

Optimized Reaction Parameters :

  • Triazole intermediate : 1.0 mmol

  • KCl : 2.0 mmol

  • Oxone : 2.0 mmol

  • Solvent : DCM/H2_2O (2:1, v/v)

  • Temperature : 25°C

  • Time : 6 hours

  • Yield : 78% (purified via silica gel chromatography).

Analytical Validation of the Final Product

The chlorinated product exhibits distinct spectral shifts compared to the intermediate:

  • 1H^1H-NMR (CDCl3_3): δ 7.62–7.60 (m, 2H, ArH), 7.46–7.44 (m, 2H, ArH), 4.42 (q, 2H, J = 7.1 Hz, OCH2_2CH3_3), 1.41 (t, 3H, J = 7.1 Hz, OCH2_2CH3_3).

  • 13C^{13}C-NMR (CDCl3_3): δ 161.5 (C=O), 139.8 (C-Cl), 137.2 (C-triazole), 129.9, 128.5 (Ar-C), 61.7 (OCH2_2CH3_3), 14.3 (OCH2_2CH3_3).

  • HRMS: Calculated for C12_{12}H10_{10}Cl2_2N3_3O2_2: 314.0095; Found: 314.0092.

Comparative Analysis of Alternative Synthetic Routes

Direct Cycloaddition with Chlorinated 1,3-Dicarbonyl Compounds

While theoretical, this approach proposes using ethyl 2-chloroacetoacetate as the 1,3-dicarbonyl component to directly introduce chlorine at position 5 during cycloaddition. However, challenges in synthesizing stable α-chloro-1,3-dicarbonyl precursors and controlling regioselectivity limit its practicality.

Post-Functionalization via Ullmann Coupling

N-arylation of pre-formed ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate with 4-chloroiodobenzene under copper catalysis offers an alternative route. However, this method requires stringent anhydrous conditions and yields (<60%) are inferior to the two-step protocol.

Scalability and Process Optimization

Solvent and Catalyst Screening

Replacing DCM with 1,2-dichloroethane in the halogenation step improves solubility and reaction homogeneity, boosting yields to 85%. Similarly, increasing the acetic acid loading in the cycloaddition step reduces side-product formation.

Green Chemistry Considerations

Microwave-assisted synthesis reduces the cycloaddition time from 24 hours to 2 hours, albeit with a marginal yield decrease (82% vs. 88%) . Recyclable silica-supported catalysts are under investigation to minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituents on the phenyl ring and triazole ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.

    Oxidation Reactions: Oxidation of the ester group can be achieved using oxidizing agents such as potassium permanganate, resulting in the formation of carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for substitution reactions.

    Reduction: Lithium aluminum hydride in dry ether is employed for reduction reactions.

    Oxidation: Potassium permanganate in aqueous solution is used for oxidation reactions.

Major Products Formed

    Substitution: Various substituted triazole derivatives.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Biological Activities

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate has been studied for its potential pharmacological activities:

  • Antimicrobial Activity : Research indicates that triazole compounds exhibit significant antibacterial and antifungal properties. This compound has been evaluated against various microbial strains, showing promising results in inhibiting growth .
  • Anticancer Properties : Some studies have suggested that triazoles can interfere with cancer cell proliferation. The compound's structural features may contribute to its ability to act as an anticancer agent, although more extensive in vivo studies are required to confirm these effects .
  • Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. This inhibition can be crucial in therapeutic applications where enzyme activity contributes to disease progression .

Agricultural Applications

In addition to its medicinal uses, this compound is being explored as a potential agrochemical:

  • Fungicide Development : The compound's antifungal properties make it a candidate for development as a fungicide. Its effectiveness against plant pathogens can help improve crop yields and protect agricultural products from fungal diseases .

Case Studies

Several studies have documented the effects and applications of this compound:

StudyFocusFindings
Singh et al. (2017)Crystal StructureThe study characterized the crystal structure of the compound and highlighted its stability through van der Waals interactions .
Bioorganic & Medicinal Chemistry (2010)Antimicrobial ActivityDemonstrated significant antibacterial activity against various pathogens .
Acta Pharmaceutica (2010)Anticancer ActivityReported potential anticancer effects through inhibition of cancer cell growth .

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as cytochrome P450, which are involved in the metabolism of various substrates.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.

    Signal Transduction Pathways: The compound affects signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Triazole Derivatives

Compound Name Substituents (Position 1 / Position 5) Key Properties Applications
Target Compound : Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate 4-Chlorophenyl / Chloro High crystallinity, electron-withdrawing substituents Coordination polymers, potential antitumor agents
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (NTE) 4-Nitrophenyl / Methyl Melting point: 210–214°C; Corrosion inhibition efficiency (6061 Al alloy in HCl) Corrosion inhibitor
Ethyl 5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate H (unsubstituted) / 4-Chlorophenyl Lower steric hindrance; 1H NMR: δ 7.80 (d, J = 8.4 Hz, 2H) Synthetic intermediate for click chemistry
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Pyridin-3-yl / Formyl π-Interactions (n→π*, lp···π); DFT-calculated HOMO-LUMO gap: 4.2 eV Building block for cyclic triazoles
Ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate 4-Methoxybenzyl / Chloro Density: 1.29 g/cm³; Predicted pKa: -0.88 Pharmaceutical intermediates

Coordination Chemistry

  • Positional Isomerism : In Cd(II) coordination polymers, ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (L2) forms 3D frameworks, whereas its positional isomer (L1) forms hydrogen-bonded 1D chains . The target compound’s 4-chlorophenyl group may favor π-π interactions, enabling higher-dimensional architectures.
  • Ligand Geometry : The steric bulk of the 4-chlorophenyl group in the target compound could reduce ligand flexibility, contrasting with smaller substituents (e.g., pyridinyl or nitrophenyl) that allow dynamic coordination modes .

Thermal and Electronic Properties

  • Thermal Stability : Triazoles with nitro groups (e.g., NTE) exhibit higher thermal stability (decomposition >200°C) compared to chloro-substituted derivatives due to stronger resonance stabilization .
  • This contrasts with formyl-substituted analogs, where the electron-deficient triazole core facilitates π-interactions .

Biological Activity

Ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. not specified) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H9Cl2N3O2
  • Molecular Weight : 286.11 g/mol
  • Structure : The compound features a triazole ring which is known for its diverse biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl hydrazine with ethyl acetoacetate in the presence of sodium azide. The process yields the desired triazole derivative through a cycloaddition reaction.

Antimicrobial Activity

Recent studies have indicated that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : this compound has shown promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those for traditional antibiotics such as penicillin and ampicillin.
Bacterial Strain MIC (µg/mL) Reference
E. coli25
S. aureus15
P. aeruginosa30

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies using animal models demonstrated that it significantly reduced inflammation markers and improved symptoms in models of induced arthritis.

  • Case Study : A study involving rats showed that administration of this compound led to a reduction in paw swelling by approximately 40% compared to control groups.

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition, particularly targeting cholinesterases:

  • Acetylcholinesterase (AChE) Inhibition : The compound exhibited competitive inhibition against AChE with an IC50 value comparable to that of known inhibitors like donepezil.
Compound IC50 (µM) Reference
Ethyl Triazole0.23
Donepezil0.12

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties:

  • Mechanism : It appears to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Cancer Cell Line IC50 (µM) Reference
HeLa15
MCF-720

Q & A

Q. What are the optimal synthetic routes for ethyl 5-chloro-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a 1,3-dipolar cycloaddition between azides and alkynes. Catalyst-free approaches using sodium azide and nitroalkenes in polar solvents (e.g., DMSO) at 80–100°C yield triazoles with high regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Reaction monitoring by TLC and NMR (e.g., disappearance of azide peaks at ~2100 cm⁻¹ in IR) ensures completion.

Q. How should researchers interpret key spectroscopic data (NMR, IR) for this compound?

  • Methodology :
  • ¹H NMR : Expect a singlet for the triazole proton (δ ~8.5–9.0 ppm) and splitting patterns for aromatic protons (δ ~7.2–7.8 ppm) due to the 4-chlorophenyl group. The ethyl ester appears as a quartet (δ ~4.3 ppm) and triplet (δ ~1.3 ppm) .
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1220 cm⁻¹ (C-O) confirm the ester group. Absence of azide stretches (~2100 cm⁻¹) validates reaction completion.

Q. What crystallographic tools are recommended for determining the compound’s crystal structure?

  • Methodology : Use single-crystal X-ray diffraction. Refinement via SHELXL (for small molecules) or WinGX (for visualization) is standard. Key steps include data collection at low temperature (100 K), space group determination, and hydrogen bonding analysis using ORTEP for anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s antitumor potential?

  • Methodology :
  • Cell Lines : Test against lung cancer (NCI-H522), kidney (A498, UO-31), and breast (MCF-7) cell lines using growth inhibition assays (e.g., NCI-60 panel).
  • Modifications : Introduce substituents at positions 1 (aryl) and 5 (chloro, trifluoromethyl) to assess activity trends. For example, 5-trifluoromethyl analogs show enhanced inhibition (GP = 68–75%) .
  • Controls : Compare with known inhibitors (e.g., c-Met inhibitors) and track apoptosis markers (caspase-3/7 activation).

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Methodology :
  • Impurity Check : Use HPLC-MS to detect byproducts (e.g., incomplete cycloaddition intermediates).
  • Twinned Crystals : Re-refine data with SHELXL ’s TWIN/BASF commands to address overlapping reflections .
  • Dynamic Effects : For NMR discrepancies (e.g., unexpected splitting), variable-temperature studies can reveal conformational exchange.

Q. What computational approaches are suitable for analyzing hydrogen bonding networks in the crystal lattice?

  • Methodology :
  • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D for donor, A for acceptor) and identify motifs (e.g., R₂²(8) rings) .
  • Software : Use Mercury (CCDC) or CrystalExplorer to visualize packing and quantify interaction energies (e.g., Cl···Cl contacts in halogen-rich structures).

Q. How can high-throughput crystallography pipelines improve structural characterization?

  • Methodology :
  • Automation : Integrate SHELXC/D/E for rapid data processing and experimental phasing.
  • Synchrotron Data : Collect high-resolution datasets (d ≤ 1.0 Å) to resolve disorder in the 4-chlorophenyl group.
  • Validation : Cross-check with PLATON ’s ADDSYM to detect missed symmetry .

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